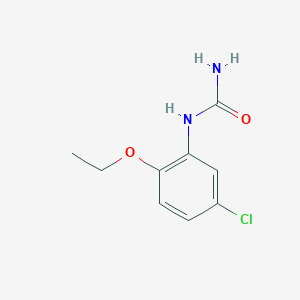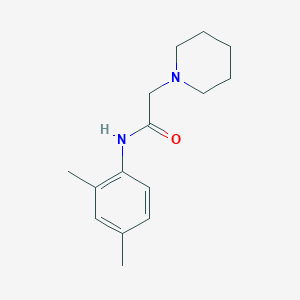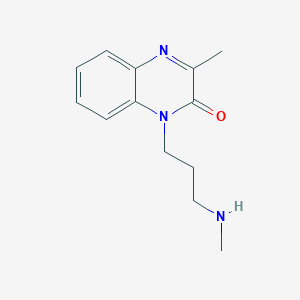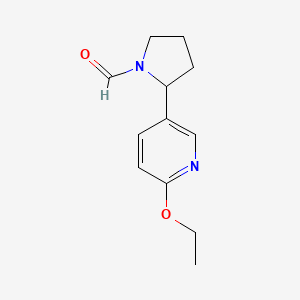![molecular formula C13H16N2O5 B13008257 Diethyl7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2,4-dicarboxylate](/img/structure/B13008257.png)
Diethyl7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2,4-dicarboxylate is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural features, which include a pyrano[4,3-d]pyrimidine core. The presence of this core imparts the compound with various biological activities, making it a valuable target for drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2,4-dicarboxylate typically involves multicomponent reactions. One common method includes the condensation of barbituric acid, hydrazine, aryl aldehydes, and ethyl acetoacetate. This reaction is often carried out under solvent-free conditions, which not only enhances the yield but also makes the process more environmentally friendly .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors can help in scaling up the production while maintaining high yields and purity. Additionally, the reaction conditions can be optimized to reduce the formation of by-products, thereby increasing the overall efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2,4-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrano[4,3-d]pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydropyrano[4,3-d]pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong nucleophiles are often employed in substitution reactions
Major Products
The major products formed from these reactions include various substituted pyrano[4,3-d]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
Diethyl 7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of diethyl 7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2,4-dicarboxylate primarily involves the inhibition of PARP-1. PARP-1 is a key enzyme in the DNA repair process, and its inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death. This makes the compound a promising candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds also exhibit PARP-1 inhibitory activity and have been studied for their anticancer properties.
6,7-dihydro-5H-pyrano[2,3-d]pyrimidine derivatives: Known for their role as hedgehog signaling pathway inhibitors, these compounds have shown potential in treating various cancers.
Uniqueness
Diethyl 7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2,4-dicarboxylate stands out due to its unique structural features and its ability to inhibit PARP-1 with high potency. This makes it a valuable compound for further research and development in the field of medicinal chemistry .
Eigenschaften
Molekularformel |
C13H16N2O5 |
|---|---|
Molekulargewicht |
280.28 g/mol |
IUPAC-Name |
diethyl 7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2,4-dicarboxylate |
InChI |
InChI=1S/C13H16N2O5/c1-3-19-12(16)10-8-7-18-6-5-9(8)14-11(15-10)13(17)20-4-2/h3-7H2,1-2H3 |
InChI-Schlüssel |
HUEKCQMWSFGEQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC(=NC2=C1COCC2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-4-carboxylate](/img/structure/B13008185.png)

![Pyrazolo[1,5-a]pyridine-3-carboximidamide hydrochloride](/img/structure/B13008204.png)




![tert-butyl (1S,5S)-8-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13008237.png)





